D-Glucose
Overview
Description
D-Glucose, also known as dextrose, is a stereoisomer of glucose and is biologically active . It is the most common naturally occurring simple sugar and is a building block for disaccharides such as sucrose and lactose, and higher oligo- and polysaccharides . It occurs more abundantly in nature than L-glucose . It is produced in plants as a product of photosynthesis and in animals and fungi, it is the result of the breakdown of glycogen .
Synthesis Analysis
D-Glucose can be synthesized enzymatically. For instance, D-glucose lauric ester can be synthesized using Aspergillus niger lipase . The synthesis process can be optimized for different parameters and reaction media .Molecular Structure Analysis
D-Glucose is an aldohexose, which means that it is a six-carbon sugar with a terminal aldehyde group . The carbons in D-Glucose are chiral, thus there are 16 possible configurational isomers . The cyclic pyranose forms of various monosaccharides are often drawn in a flat projection known as a Haworth formula .Chemical Reactions Analysis
Glucose is metabolized to form carbon dioxide and water along with Adenosine triphosphate (ATP), which is used by cellular processes as chemical energy . In alkaline conditions, D-glucose is consumed by two chemical reactions: the isomerization of D-glucose into D-fructose and its thermal oxidative degradation .Physical And Chemical Properties Analysis
D-Glucose is a white crystalline monosaccharide sugar . It is an aldohexose, since it contains one aldehyde group and six carbon atoms and occurs commonly in most animal and plant tissue . It is soluble in water, unstable to strong oxidizing agents and acidic or basic reagents, and has a tendency to decompose rather than give sharp melting points .Scientific Research Applications
1. Machine Learning in Diabetes Research
D-Glucose's role in diabetes research has led to significant advancements in machine learning and data mining methods. These techniques are critical in transforming large volumes of genetic and clinical data into valuable knowledge for diabetes diagnosis and treatment (Kavakiotis et al., 2017).
2. Glucose Uptake and Cancer Research
Studies have shown that glucose metabolism is a fundamental feature of life, shared by all living cells, including cancer cells. This has led to the use of 2-[F]fluoro-2-deoxy-D-glucose (FDG) imaging in nuclear medicine, highlighting the link between glucose consumption and cancer aggressiveness (Sambuceti et al., 2021).
3. Continuous Glucose Monitoring Data in Diabetes
Continuous Glucose Monitoring (CGM) systems have revolutionized diabetes management. They provide detailed insights into glucose patterns, enhancing our understanding of the disease and aiding in the development of intelligent control systems for managing diabetes (Cichosz, 2021).
4. Glucose Concentration Sensing in Biomedicine
The measurement of glucose concentration using microwave planar resonant sensors is an emerging field in both industry and biomedicine. These sensors, which respond to changes in glucose concentration, have been extensively researched and developed over the past decade (Juan et al., 2021).
5. Nanotechnology in Diabetes Treatment
Nanotechnology, particularly nanoparticles, is at the forefront of diabetes research. It offers enhanced drug delivery systems and the development of non-invasive glucose monitoring technologies, providing new avenues for diabetes treatment and management (Harsoliya, 2012).
6. Biosensors for Glucose and Lactate Detection
The development of tube-based biosensors for glucose and lactate detection represents a significant advancement in the rapid, sensitive, and specific detection of these metabolic compounds. This is crucial for a variety of applications, including biological, medical, and food industries (Shi et al., 2018).
properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-GASJEMHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015215, DTXSID901015217 | |
Record name | D-Glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucose | |
CAS RN |
2280-44-6, 54-17-1, 26655-34-5, 1227096-09-4 | |
Record name | D-Glucopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2280-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glucopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Glucopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | α-D-Glucopyranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-Glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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